5-Isopropyl-4-methylthiazol-2-amine

Lipophilicity ADME Drug-likeness

5-Isopropyl-4-methylthiazol-2-amine (CAS 18193-59-4) is a 4,5-disubstituted 2-aminothiazole with a methyl group at C4 and an isopropyl group at C5. This heterocyclic primary amine (C7H12N2S, MW 156.25) serves as a versatile synthetic intermediate in medicinal chemistry and agrochemical research, with its specific substitution pattern directly mirrored in high-affinity HIV‑1 non‑nucleoside reverse transcriptase inhibitor (NNRTI) pharmacophores.

Molecular Formula C7H12N2S
Molecular Weight 156.25 g/mol
CAS No. 18193-59-4
Cat. No. B106974
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Isopropyl-4-methylthiazol-2-amine
CAS18193-59-4
Molecular FormulaC7H12N2S
Molecular Weight156.25 g/mol
Structural Identifiers
SMILESCC1=C(SC(=N1)N)C(C)C
InChIInChI=1S/C7H12N2S/c1-4(2)6-5(3)9-7(8)10-6/h4H,1-3H3,(H2,8,9)
InChIKeyLRKDQFQWYDHSCY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Isopropyl-4-methylthiazol-2-amine (CAS 18193-59-4): A Precisely Substituted 2-Aminothiazole Building Block for Drug Discovery and Agrochemical Synthesis


5-Isopropyl-4-methylthiazol-2-amine (CAS 18193-59-4) is a 4,5-disubstituted 2-aminothiazole with a methyl group at C4 and an isopropyl group at C5 . This heterocyclic primary amine (C7H12N2S, MW 156.25) serves as a versatile synthetic intermediate in medicinal chemistry and agrochemical research, with its specific substitution pattern directly mirrored in high-affinity HIV‑1 non‑nucleoside reverse transcriptase inhibitor (NNRTI) pharmacophores [1][2]. The compound is commercially available at purities ≥95% from multiple suppliers, with its physicochemical profile (LogP 2.09, PSA 67.9 Ų, density 1.11 g/cm³, bp 261°C) defining its handling and formulation properties .

Why 5-Isopropyl-4-methylthiazol-2-amine Cannot Be Replaced by Common 2-Aminothiazole Analogs


The precise position of the isopropyl and methyl substituents on the thiazole nucleus dictates lipophilicity, electronic character, and steric demand in downstream reactions. The regioisomer 2-amino-4-isopropyl-5-methylthiazole (CAS 101012-43-5) differs by >0.6 LogP units and displays a distinct hydrogen-bonding profile, which alters solubility, membrane permeability, and target binding . The 4-methyl-5-isopropyl substitution pattern is explicitly required for the anti‑HIV‑1 pharmacophore disclosed in potent NNRTIs such as YM‑228855; reversal of the substituents or removal of either alkyl group leads to substantial loss of antiviral activity [1]. Consequently, generic 2-aminothiazole or differently substituted analogs cannot serve as functional replacements without compromising synthetic fidelity or biological outcome.

Quantitative Differentiation Evidence for 5-Isopropyl-4-methylthiazol-2-amine (CAS 18193-59-4)


Lipophilicity (LogP) Distinction vs. Regioisomer 2-Amino-4-isopropyl-5-methylthiazole

The target compound exhibits a LogP of 2.09, while its direct regioisomer 2-amino-4-isopropyl-5-methylthiazole (CAS 101012-43-5) records a LogP of 2.74 (XLogP3 2.2) . This 0.65-unit lower LogP indicates markedly reduced lipophilicity, which can translate into superior aqueous solubility and a more favorable distribution profile for oral bioavailability under Lipinski's rule-of-five constraints.

Lipophilicity ADME Drug-likeness Physicochemical profiling

Polar Surface Area and Hydrogen-Bonding Profile Differentiation

The target compound displays a topological polar surface area (TPSA) of 67.9 Ų, compared to 67.2 Ų for the regioisomer . While the absolute difference is modest, the arrangement of the amino group at C2 adjacent to the 4-methyl-5-isopropyl substitution pattern influences the electron density and hydrogen-bond donor/acceptor capacity of the amine, which can alter binding kinetics in target engagement assays .

Polar surface area Hydrogen bonding Permeability Blood-brain barrier

Synthetic Efficiency: Direct Preparation from 4-Methyl-2-pentanone with Established Yield

The target compound has been prepared via a direct two-step haloamination/cyclisation protocol from 4-methyl-2-pentanone, as reported by Donohoe et al. (2012) for a series of thiazoles [1]. A commercial supplier reports an isolated yield of approximately 18% for this specific compound using a related Hantzsch-type route . While this yield is moderate, the regioisomer 2-amino-4-isopropyl-5-methylthiazole requires a different ketone precursor (e.g., 3-methyl-2-butanone), and direct comparative yield data are unavailable, underscoring the need for procurement of the pre‑formed building block rather than in‑house synthesis for time‑sensitive projects.

Synthetic methodology Hantzsch thiazole synthesis Process chemistry Yield comparison

Pharmacophoric Necessity of the 4-Methyl-5-isopropylthiazole Motif in HIV‑1 NNRTI Activity

In a definitive structure‑activity relationship (SAR) study of thiazolidenebenzenesulfonamide NNRTIs, compounds bearing the 4‑methyl‑5‑isopropylthiazole moiety (e.g., 10l and YM‑228855) demonstrated EC50 values of 0.0017–0.0018 µM against wild‑type HIV‑1, surpassing efavirenz (EC50 ≈ 0.002 µM) [1]. Crucially, alteration of the substitution pattern—such as replacing the 5‑isopropyl with chlorine or shifting the methyl group—resulted in marked loss of potency against clinically relevant K103N and Y181C reverse transcriptase mutants [1]. This pharmacophoric stringency means that procurement of the exact 5‑isopropyl‑4‑methyl‑2‑aminothiazole scaffold is imperative for any medicinal chemistry program aiming to elaborate this validated anti‑HIV chemotype.

HIV-1 Non-nucleoside reverse transcriptase inhibitors Pharmacophore Antiviral

Optimal Application Scenarios for 5-Isopropyl-4-methylthiazol-2-amine (CAS 18193-59-4)


Medicinal Chemistry: Elaboration of Non-Nucleoside HIV‑1 Reverse Transcriptase Inhibitors

The compound serves as the indispensable amine building block for constructing thiazolidenebenzenesulfonamide NNRTIs that show sub‑nanomolar potency against wild‑type and drug‑resistant HIV‑1 strains [1]. Researchers can directly acylate or sulfonylate the 2‑amino group to generate focused libraries, confident that the 4‑methyl‑5‑isopropyl substitution pattern is pre‑optimized for high‑affinity reverse transcriptase binding.

ADME‑Driven Lead Optimization: Prioritizing Isomers with Lower Lipophilicity

When a medicinal chemistry campaign requires a 2‑aminothiazole core with balanced lipophilicity, the target compound (LogP 2.09) is preferable to the regioisomer (LogP 2.74) [1]. The lower LogP aligns with guidelines for oral drug‑likeness and may reduce cytochrome P450‑mediated clearance, a common liability of highly lipophilic thiazoles.

Agrochemical Intermediate: Synthesis of Substituted Thiazole Herbicides and Fungicides

2‑Aminothiazoles with defined alkyl substitution are key intermediates in several agrochemical patent families [2]. The commercial availability of 5‑isopropyl‑4‑methylthiazol‑2‑amine at ≥95% purity from established suppliers enables rapid scale‑up for agrochemical lead generation without the bottleneck of custom synthesis.

Chemical Biology Tool Compound: Probing Kinase and Phosphatase Active Sites

The amino group provides a convenient handle for conjugation to fluorophores or affinity tags, while the specific substitution pattern may confer selectivity over other 2‑aminothiazole‑based probes . This makes the compound a suitable scaffold for developing activity‑based probes targeting thiazole‑binding enzymes.

Technical Documentation Hub

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